(R)-Fasiglifam

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

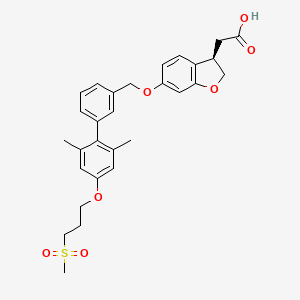

2-[(3R)-6-[[3-[2,6-dimethyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methoxy]-2,3-dihydro-1-benzofuran-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32O7S/c1-19-12-25(34-10-5-11-37(3,32)33)13-20(2)29(19)22-7-4-6-21(14-22)17-35-24-8-9-26-23(15-28(30)31)18-36-27(26)16-24/h4,6-9,12-14,16,23H,5,10-11,15,17-18H2,1-3H3,(H,30,31)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCALJIHZVNMGJ-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)C(CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC(=C2)COC3=CC4=C(C=C3)[C@H](CO4)CC(=O)O)C)OCCCS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to TAK-875 and the FFAR1 Signal Transduction Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TAK-875 (fasiglifam), a selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), and its associated signal transduction pathway. The document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and provides visualizations of the core signaling and experimental workflows.

Introduction: TAK-875 and the FFAR1 Target

Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein coupled receptor 40 (GPR40), is a G protein-coupled receptor that is highly expressed in pancreatic β-cells.[1] It is activated by medium and long-chain free fatty acids (FFAs), playing a crucial role in glucose homeostasis by enhancing glucose-stimulated insulin (B600854) secretion (GSIS).[1][2] This glucose-dependent action makes FFAR1 an attractive therapeutic target for type 2 diabetes, as it suggests a lower risk of hypoglycemia compared to traditional insulin secretagogues like sulfonylureas.[1]

TAK-875 (fasiglifam) is a potent, selective, and orally bioavailable FFAR1 agonist that was developed for the treatment of type 2 diabetes mellitus.[1] Preclinical and clinical studies demonstrated its efficacy in improving glycemic control.[3][4][5] However, its development was terminated in Phase III clinical trials due to concerns about liver safety.[6][7][8] Despite its discontinuation, the study of TAK-875 has provided significant insights into the pharmacology of FFAR1 and its potential as a drug target.

Mechanism of Action of TAK-875

TAK-875 functions as an ago-allosteric modulator of FFAR1, meaning it acts as an agonist while also positively cooperating with endogenous ligands like free fatty acids to enhance receptor activation.[4][9][10] Its primary signaling mechanism is through the Gαq protein-coupled pathway.[1][11]

Upon binding of TAK-875 to FFAR1, the following signaling cascade is initiated:

-

Gαq Protein Activation: FFAR1 couples with the Gαq protein subunit, leading to its activation.[1]

-

Phospholipase C (PLC) Activation: The activated Gαq stimulates phospholipase C.[2][12]

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13]

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm and increasing intracellular calcium concentrations.[4][13]

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[13]

This Gαq-mediated signaling pathway does not initiate insulin secretion on its own but rather potentiates the effects of elevated glucose levels. The glucose-dependency of TAK-875's action is a key feature. High glucose leads to an increase in intracellular ATP, closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and subsequent influx of extracellular calcium through voltage-gated calcium channels. The signaling initiated by TAK-875 synergizes with these glucose-induced events.

Fasiglifam's potentiation of GSIS occurs via a dual mechanism:

-

IP3-mediated amplification of Ca²⁺ oscillations: The IP3 generated by FFAR1 activation amplifies the glucose-induced intracellular Ca²⁺ signals.[13][14]

-

DAG/PKC-mediated augmentation of secretion: The DAG/PKC pathway enhances the downstream mechanisms of insulin granule exocytosis, independent of the Ca²⁺ oscillations.[13][14]

Quantitative Data Summary

The following tables summarize the key quantitative data for TAK-875 from various studies.

Table 1: In Vitro Potency and Binding Affinity of TAK-875

| Parameter | Species/Cell Line | Value | Reference |

| Binding Affinity (Ki) | Human FFAR1 | 38 nM | [15] |

| Rat FFAR1 | 140 nM | [15] | |

| Functional Potency (EC50) | |||

| Inositol Phosphate (IP) Production | CHO-hGPR40 cells | 72 nM | [15][16] |

| Intracellular Calcium Flux | CHO-hFFA1 cells | 29.6 nM | [16] |

| Agonist Activity (FLIPR) | Fused Phenylalkanoic Acids | 0.028 µM | [1] |

Table 2: In Vivo Efficacy of TAK-875 in Preclinical Diabetic Models

| Animal Model | Dose (p.o.) | Key Findings | Reference |

| N-STZ-1.5 Rats (OGTT) | 1-10 mg/kg | Improved glucose tolerance and augmented insulin secretion. | [5] |

| Zucker Diabetic Fatty (ZDF) Rats | 10 mg/kg | Significantly augmented plasma insulin and reduced fasting hyperglycemia. | [5] |

| Female Wistar Fatty Rats (OGTT) | 0.3-3 mg/kg | Reduced blood glucose excursion and augmented insulin secretion. Minimum effective dose of 1 mg/kg. | [1] |

Table 3: Clinical Efficacy of TAK-875 (12-Week, Phase 2 Study)

| Treatment Group | N | Mean Change in HbA1c from Baseline (SE) | Incidence of Hypoglycemia | Reference |

| Placebo | 61 | -0.13% (0.115) | 3% (n=2) | [3] |

| TAK-875 6.25 mg | - | -0.65% (0.114) | 2% (n=7, all TAK-875 groups) | [3] |

| TAK-875 25 mg | - | -0.99% (0.113) | 2% (n=7, all TAK-875 groups) | [3] |

| TAK-875 50 mg | - | -1.12% (0.113) | 2% (n=7, all TAK-875 groups) | [3] |

| TAK-875 100 mg | - | -0.89% (0.113) | 2% (n=7, all TAK-875 groups) | [3] |

| TAK-875 200 mg | - | -0.87% (0.114) | 2% (n=7, all TAK-875 groups) | [3] |

| Glimepiride (B1671586) 4 mg | 62 | -1.05% (0.111) | 19% (n=12) | [3] |

Table 4: Pharmacokinetic Properties of TAK-875

| Species | Dose | Cmax | AUC | t1/2 | Bioavailability (F) | Reference |

| Healthy Humans | 25-800 mg (single dose) | Not dose-proportional | Not dose-proportional | ~28.1 to 36.6 hours | - | [17] |

| Rats (Fasted) | 3 mg/kg (p.o.) | 1.1 µg/mL | 11.2 µg·h/mL | 10.1 h | 56.9% | [1] |

| Dogs (Fasted) | 1 mg/kg (p.o.) | 2.1 µg/mL | 13.5 µg·h/mL | 5.8 h | 89.4% | [1] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize TAK-875 and its interaction with the FFAR1 pathway.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the agonist-induced increase in intracellular calcium concentration ([Ca²⁺]i) in cells expressing FFAR1.

Objective: To determine the potency and efficacy of TAK-875 in activating FFAR1-mediated calcium release.

Materials:

-

CHO cells stably expressing human FFAR1 (hFFAR1/CHO).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

TAK-875 and other test compounds.

-

Fluorometric Imaging Plate Reader (FLIPR).

Protocol:

-

Cell Plating: Seed hFFAR1/CHO cells into black-walled, clear-bottom 96-well or 384-well microplates and culture overnight to form a confluent monolayer.

-

Dye Loading: Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove the culture medium from the cells and add the dye-loading solution to each well.

-

Incubation: Incubate the plate for 1 hour at 37°C in the dark to allow for dye uptake.

-

Compound Preparation: Prepare serial dilutions of TAK-875 in assay buffer in a separate compound plate.

-

FLIPR Measurement:

-

Place both the cell plate and the compound plate into the FLIPR instrument.

-

Establish a stable baseline fluorescence reading for a short period (e.g., 10-20 seconds).

-

The instrument automatically adds the TAK-875 solution from the compound plate to the cell plate.

-

Immediately record the change in fluorescence intensity over time (typically 2-3 minutes) at an excitation wavelength of ~488 nm and an emission wavelength of ~520 nm.

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the increase in [Ca²⁺]i. Calculate the peak fluorescence response and plot against the compound concentration. Determine the EC50 value by fitting the data to a four-parameter logistic equation.[18]

Inositol Monophosphate (IP) Accumulation Assay

This assay quantifies the accumulation of IP, a downstream product of PLC activation, to measure Gαq pathway engagement.

Objective: To confirm Gαq coupling and quantify the functional potency of TAK-875.

Materials:

-

HEK293 or CHO cells expressing FFAR1.

-

Assay kits for IP detection (e.g., HTRF-based IP-One assay).

-

LiCl (to inhibit IP degradation).

-

Stimulation buffer.

-

TAK-875.

Protocol:

-

Cell Seeding: Plate FFAR1-expressing cells in a suitable microplate and culture overnight.

-

Starvation: Replace the culture medium with a serum-free medium and incubate for several hours to reduce basal signaling.

-

Stimulation: Add TAK-875 at various concentrations in a stimulation buffer containing LiCl. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis and Detection: Lyse the cells and perform the IP detection according to the manufacturer's instructions for the chosen assay kit. This typically involves adding detection reagents (e.g., HTRF antibody conjugates) and incubating.

-

Signal Measurement: Read the plate on a compatible plate reader (e.g., HTRF-certified reader).

-

Data Analysis: Convert the raw signal to IP concentration. Plot the IP concentration against the TAK-875 concentration and calculate the EC50 value.

Glucose-Stimulated Insulin Secretion (GSIS) Assay (Ex Vivo)

This assay uses isolated pancreatic islets to measure the effect of TAK-875 on insulin secretion at different glucose concentrations.[19][20]

Objective: To evaluate the glucose-dependent insulinotropic action of TAK-875.

Materials:

-

Isolated pancreatic islets (from mouse or rat).[21]

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with BSA.

-

Low glucose KRB buffer (e.g., 2.8-3.3 mM glucose).

-

High glucose KRB buffer (e.g., 16.7-20 mM glucose).

-

TAK-875.

-

Insulin ELISA kit.

Protocol:

-

Islet Isolation: Isolate pancreatic islets from rodents using a collagenase digestion method.[21] Culture the islets overnight to allow for recovery.

-

Pre-incubation (Basal): Hand-pick a set number of islets (e.g., 5-10 islets of similar size per replicate) and place them in a microfuge tube or well of a plate. Pre-incubate the islets in low glucose KRB buffer for 30-60 minutes at 37°C to establish a basal insulin secretion rate.

-

Static Incubation:

-

Remove the pre-incubation buffer.

-

Add fresh KRB buffer containing either low glucose, high glucose, low glucose + TAK-875, or high glucose + TAK-875.

-

Incubate for 60 minutes at 37°C.

-

-

Supernatant Collection: After incubation, carefully collect the supernatant from each well. The supernatant contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Normalize the insulin secretion to the number of islets or total insulin/protein content. Compare the amount of insulin secreted under high glucose conditions in the presence and absence of TAK-875 to determine its potentiating effect.[22]

Visualizations of Pathways and Workflows

The following diagrams were created using the Graphviz DOT language to illustrate key concepts.

References

- 1. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. uniprot.org [uniprot.org]

- 3. TAK-875 versus placebo or glimepiride in type 2 diabetes mellitus: a phase 2, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 5. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. Unravelling the Mechanism of TAK875 DILI - Evotec [evotec.com]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Safety, tolerability, pharmacokinetics, and pharmacodynamic properties of the GPR40 agonist TAK-875: results from a double-blind, placebo-controlled single oral dose rising study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Protocol for in vivo and ex vivo assessments of glucose-stimulated insulin secretion in mouse islet β cells. | Sigma-Aldrich [sigmaaldrich.com]

- 21. Video: A Simple High Efficiency Protocol for Pancreatic Islet Isolation from Mice [jove.com]

- 22. surgery.wisc.edu [surgery.wisc.edu]

The In Vivo Efficacy of TAK-875 in Diabetic Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vivo efficacy of TAK-875 (fasiglifam), a selective G protein-coupled receptor 40 (GPR40/FFAR1) agonist, in various preclinical diabetic animal models. TAK-875 enhances glucose-dependent insulin (B600854) secretion, offering a therapeutic approach for type 2 diabetes with a reduced risk of hypoglycemia.[1][2] This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying mechanisms and workflows.

Core Efficacy Data

The in vivo efficacy of TAK-875 has been demonstrated across multiple rodent models of type 2 diabetes. The compound has shown significant improvements in glycemic control, both in acute and chronic studies.

Acute Efficacy in Diabetic Rat Models

TAK-875 has demonstrated potent glucose-lowering effects and enhancement of insulin secretion in response to a glucose challenge in various diabetic rat models.

| Animal Model | Treatment | Dosage | Key Findings | Reference |

| N-STZ-1.5 Rats | Single oral dose | 1-10 mg/kg | Dose-dependent improvement in glucose tolerance and augmented insulin secretion during an oral glucose tolerance test (OGTT).[1][3] | [1],[3] |

| Zucker Diabetic Fatty (ZDF) Rats | Single oral dose | 10 mg/kg | Significantly augmented plasma insulin levels and reduced fasting hyperglycemia.[1][2] | [1],[2] |

| Wistar Fatty Rats | Single oral dose | 0.3-3 mg/kg | Reduced blood glucose excursion and augmented insulin secretion during an OGTT, with a minimum effective dose of 1 mg/kg.[4] | [4] |

| N-STZ-1.5 Rats | Single oral dose | 3-30 mg/kg | Dose-dependently improved glucose tolerance, with a greater effect than glibenclamide at maximal effective doses.[5] | [5] |

Chronic Efficacy in a Diabetic Rat Model

Long-term treatment with TAK-875 has been shown to improve overall glycemic control and preserve pancreatic β-cell function.

| Animal Model | Treatment | Dosage | Duration | Key Findings | Reference |

| Zucker Diabetic Fatty (ZDF) Rats | Oral, twice daily | 10 mg/kg | 6 weeks | Significantly decreased glycosylated hemoglobin (GHb) by 1.7%.[6] | [6],[7] |

| Zucker Diabetic Fatty (ZDF) Rats | Combination with Metformin (B114582) | 10 mg/kg TAK-875 (b.i.d.) + 50 mg/kg Metformin (q.d.) | 6 weeks | Additively enhanced the reduction in GHb (-2.4%).[6][7] Accompanied by a 3.2-fold increase in fasting plasma insulin and preserved pancreatic insulin content.[6] | [6],[7] |

| N-STZ-1.5 Rats | Daily oral dose | 10 mg/kg | 15 weeks | Maintained glucose-lowering effects, whereas the effects of glibenclamide diminished after 4 weeks.[5] | [5] |

Signaling Pathway and Mechanism of Action

TAK-875 is a selective agonist for GPR40 (FFAR1), a G protein-coupled receptor highly expressed in pancreatic β-cells.[1][4] Its mechanism of action is centered on the potentiation of glucose-stimulated insulin secretion (GSIS).

Activation of GPR40 by TAK-875 primarily engages the Gαq signaling pathway.[1][4][6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8][9] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+), which increases intracellular Ca2+ concentrations.[1][4][8] DAG, in conjunction with the elevated Ca2+, activates protein kinase C (PKC).[8]

The glucose-dependency of TAK-875's action is a key feature.[1][8] The initial glucose-induced membrane depolarization of the β-cell is a prerequisite for the insulinotropic effect of TAK-875.[8] The Gαq signaling activated by fasiglifam (B1672068) enhances the GSIS pathway through a dual mechanism: IP3 amplifies glucose-induced Ca2+ oscillations, and DAG/PKC augments the downstream secretory machinery, independent of these oscillations.[8][9] This ensures that insulin secretion is enhanced only in the presence of elevated glucose levels, thereby minimizing the risk of hypoglycemia.[1][4]

Caption: TAK-875 Signaling Pathway in Pancreatic β-Cells.

Experimental Protocols

The following outlines a typical experimental protocol for evaluating the in vivo efficacy of TAK-875 in a diabetic rat model, synthesized from the cited literature.

Animal Models

-

Zucker Diabetic Fatty (ZDF) Rats: A genetic model of obesity, insulin resistance, and type 2 diabetes.[6][7]

-

Neonatal Streptozotocin (B1681764) (N-STZ-1.5) Rats: A non-obese model of type 2 diabetes induced by administration of streptozotocin to neonatal rats.[1][5]

-

Wistar Fatty Rats: A genetic model that develops obesity, hyperinsulinemia, and impaired glucose tolerance.[4]

Drug Administration

-

Vehicle: Typically a 0.5% solution of methylcellulose (B11928114) or another appropriate suspending agent.

-

Route of Administration: Oral gavage (p.o.) is the standard route for TAK-875 administration in these studies.[1][4]

-

Dosage and Frequency: Dosages range from 0.3 to 30 mg/kg for acute studies.[1][4][5] For chronic studies, doses around 10 mg/kg are often administered once or twice daily.[5][6][7]

Key Experiments

1. Oral Glucose Tolerance Test (OGTT):

-

Objective: To assess the effect of TAK-875 on glucose disposal and insulin secretion in response to an oral glucose load.

-

Procedure:

-

Animals are fasted overnight (typically 16-18 hours).

-

A baseline blood sample is collected (t=0).

-

TAK-875 or vehicle is administered orally.

-

After a set period (e.g., 60 minutes), a glucose solution (e.g., 2 g/kg) is administered orally.[4]

-

Blood samples are collected at various time points post-glucose challenge (e.g., 15, 30, 60, 120 minutes).

-

Plasma glucose and insulin levels are measured.

-

The area under the curve (AUC) for glucose and insulin is calculated to quantify the treatment effect.[4]

-

2. Chronic Efficacy Study:

-

Objective: To evaluate the long-term effects of TAK-875 on glycemic control and β-cell function.

-

Procedure:

-

Diabetic animals are randomized into treatment and vehicle control groups.

-

TAK-875 or vehicle is administered daily or twice daily for a specified duration (e.g., 6 weeks).[6][7]

-

Body weight and food intake are monitored regularly.

-

Blood samples are collected periodically to measure fasting blood glucose and glycosylated hemoglobin (HbA1c or GHb).

-

At the end of the study, animals are euthanized, and pancreata may be collected for histological analysis and insulin content measurement.[6][7]

-

Biochemical and Histological Analyses

-

Plasma Glucose: Measured using a glucose oxidase method.

-

Plasma Insulin: Determined by enzyme-linked immunosorbent assay (ELISA).

-

Glycosylated Hemoglobin (GHb/HbA1c): Measured using affinity chromatography or other standard methods.

-

Pancreatic Insulin Content: Extracted from the pancreas and quantified by ELISA.[6]

-

Immunohistochemistry: Used to assess β-cell mass and morphology in pancreatic tissue sections.[7]

References

- 1. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fasiglifam/TAK-875, a Selective GPR40 Agonist, Improves Hyperglycemia in Rats Unresponsive to Sulfonylureas and Acts Additively with Sulfonylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. TAK-875, a GPR40/FFAR1 agonist, in combination with metformin prevents progression of diabetes and β-cell dysfunction in Zucker diabetic fatty rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile and Bioavailability of (R)-Fasiglifam in Rodent Models: A Technical Overview

(R)-Fasiglifam (TAK-875) , a selective agonist of the G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), demonstrated promise in the treatment of type 2 diabetes mellitus before its development was halted due to concerns of liver toxicity.[1][2] This technical guide provides a comprehensive summary of the pharmacokinetics and bioavailability of this compound in rats, compiled from preclinical studies. The information is intended for researchers, scientists, and professionals in the field of drug development.

Pharmacokinetic Parameters

Studies in male and female Sprague Dawley rats have characterized the pharmacokinetic profile of this compound following both intravenous and oral administration. The compound exhibits high oral bioavailability.[3][4]

Intravenous Administration

Following a single intravenous dose of 5 mg/kg, the peak plasma concentrations (Cmax) of Fasiglifam were observed to be 8.8 µg/mL in male rats and 9.2 µg/mL in female rats.[5][6] The plasma concentrations then declined bi-exponentially.[5] The terminal half-life (t1/2) was determined to be 12.4 hours for males and 11.2 hours for females.[5][6]

Oral Administration

Upon oral administration, Fasiglifam is well absorbed.[2] At a dose of 10 mg/kg, the Cmax was 12.4 µg/mL for males and 12.9 µg/mL for females, with the time to reach maximum concentration (Tmax) being 1 hour for both sexes.[2][5] When the dose was increased to 50 mg/kg, the Cmax rose to 76.2 µg/mL in males and 83.7 µg/mL in females, again with a Tmax of 1 hour.[2][5] The oral bioavailability was estimated to be high, ranging from 85% to 120% in males and 91% to 108% in females.[5][6]

| Administration Route | Dose | Sex | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) |

| Intravenous | 5 mg/kg | Male | 8.8 ± 0.9 | - | 12.4 | - |

| Female | 9.2 ± 1.2 | - | 11.2 | - | ||

| Oral | 10 mg/kg | Male | 12.4 ± 2.6 | 1 | 11.1 | 85-120 |

| Female | 12.9 ± 3.5 | 1 | 11.6 | 91-108 | ||

| Oral | 50 mg/kg | Male | 76.2 ± 3.7 | 1 | 10.3 | 85-120 |

| Female | 83.7 ± 13.2 | 1 | 9.8 | 91-108 |

Table 1: Summary of Pharmacokinetic Parameters of this compound in Sprague Dawley Rats.[2][5][6]

Experimental Protocols

The pharmacokinetic studies of this compound in rats followed standardized laboratory procedures.

Animal Model

The studies utilized male and female Sprague Dawley rats.[3][5] The animals were maintained in facilities accredited by the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC).[7]

Dosing and Sample Collection

For oral administration, this compound was given by oral gavage as a suspension in 0.5% Methocel.[7] Intravenous administration was also performed.[3][5] Blood samples for toxicokinetic analysis were collected at various time points to determine plasma drug concentrations.[7][8] In some studies, bile was also collected to investigate the excretion pathways.[3]

Analytical Methodology

The concentration of Fasiglifam and its metabolites in plasma and other biological matrices was determined using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC/MS/MS).[5]

Figure 1: Experimental workflow for the pharmacokinetic analysis of this compound in rats.

Metabolism and Excretion

Fasiglifam is metabolized in the liver, primarily through oxidation and glucuronidation.[4] The main enzymes responsible for these transformations are cytochrome P450 3A4/5 (CYP3A4/5) and UDP-glucuronosyltransferase 1A3 (UGT1A3), respectively.[4] The major metabolite identified is the acyl glucuronide of Fasiglifam.[2][3]

The primary route of excretion for Fasiglifam and its metabolites is through the feces, following biliary elimination.[3][4] Urinary excretion is a minor pathway.[3][6] Interestingly, a sex-related difference in urinary excretion has been observed, with female rats eliminating approximately 10-fold more drug-related material via this route compared to males.[3][6]

Mechanism of Action: GPR40 Signaling

This compound exerts its therapeutic effect by acting as an agonist on GPR40, a receptor expressed in pancreatic β-cells.[1][9] Activation of GPR40 by Fasiglifam in a glucose-dependent manner potentiates insulin (B600854) secretion.[1][9] The signaling cascade initiated by Fasiglifam binding to GPR40 involves the Gαq protein.[1][10] This leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][11] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C, both of which contribute to the enhancement of glucose-stimulated insulin secretion.[1][11]

Figure 2: Simplified signaling pathway of this compound via GPR40 activation.

References

- 1. Fasiglifam (TAK‐875) has dual potentiating mechanisms via Gαq‐GPR40/FFAR1 signaling branches on glucose‐dependent insulin secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 | PLOS One [journals.plos.org]

- 10. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Rise and Fall of a Promising Antidiabetic Agent: A Technical History of TAK-875 (Fasiglifam)

A deep dive into the discovery, mechanism of action, and clinical development of the selective GPR40 agonist, TAK-875, culminating in its withdrawal due to unforeseen hepatotoxicity. This guide offers researchers and drug development professionals a comprehensive retrospective on a compound that highlighted both the potential of its target and the challenges of preclinical safety prediction.

Introduction

TAK-875, also known as fasiglifam (B1672068), emerged as a promising, potent, and selective agonist of G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). Developed by Takeda Pharmaceutical Company, it was designed to offer a novel therapeutic approach for type 2 diabetes mellitus (T2DM) by enhancing glucose-dependent insulin (B600854) secretion. Early clinical trials showcased its efficacy in glycemic control with a minimal risk of hypoglycemia, a significant advantage over existing therapies like sulfonylureas. However, the journey of TAK-875 was cut short in late-stage clinical development due to unexpected findings of liver toxicity, leading to its termination in 2013. This technical guide provides a detailed history of TAK-875, from its discovery and preclinical characterization to its clinical evaluation and the subsequent investigation into the mechanisms of its hepatotoxicity.

Discovery and Preclinical Development

The quest for a GPR40 agonist was driven by the understanding that this receptor, predominantly expressed in pancreatic β-cells, mediates the enhancement of glucose-stimulated insulin secretion (GSIS) by free fatty acids. The goal was to develop a small molecule that could mimic this effect, offering a glucose-dependent mechanism for lowering blood glucose levels.

Lead Optimization and In Vitro Activity

The discovery of TAK-875 began with the optimization of a phenylpropanoic acid lead compound. Cyclization of this moiety led to the identification of fused phenylalkanoic acids with improved in vitro agonist activities and pharmacokinetic profiles. Further refinement resulted in the discovery of [(3S)-6-({2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl-3-yl}methoxy)-2,3-dihydro-1-benzofuran-3-yl]acetic acid hemi-hydrate, designated as TAK-875.

In vitro studies confirmed TAK-875 as a potent and selective GPR40 agonist. It demonstrated a strong agonistic effect on human GPR40, with an EC50 of 72 nM in an intracellular IP production assay in CHO-hGPR40 cells.[1][2] The binding affinity (Ki) for the human GPR40 receptor was 38 nM.[2] Notably, TAK-875 showed significantly weaker affinity for the rat GPR40 receptor, with a Ki of 140 nM.[2] The compound exhibited excellent selectivity, with little to no agonist activity on other members of the free fatty acid receptor family (GPR41, GPR43, and GPR120) at concentrations up to 10 μM.[2][3]

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies were conducted in rats and dogs to evaluate the absorption, distribution, metabolism, and excretion (ADME) profile of TAK-875. The compound exhibited good oral bioavailability in both species.

Table 1: Preclinical Pharmacokinetic Parameters of TAK-875

| Species | Dose (p.o.) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |

| Rat (Male) | 10 mg/kg | 12.4 ± 2.6 | 1 | - | 85-120 | [4][5] |

| Rat (Female) | 10 mg/kg | 12.9 ± 3.5 | 1 | - | 85-120 | [4][5] |

| Rat (Male) | 50 mg/kg | 76.2 ± 3.7 | 1 | - | 85-120 | [4][5] |

| Rat (Female) | 50 mg/kg | 83.7 ± 13.2 | 1 | - | 85-120 | [4][5] |

| Dog | 1 mg/kg | - | - | - | >76 | [6] |

Metabolism studies revealed that TAK-875 is primarily metabolized via acyl glucuronidation to form fasiglifam-G, which was the major metabolite found in the bile of rats and dogs.[6][7] In vitro studies using human liver microsomes and hepatocytes identified CYP3A4/5 as the primary cytochrome P450 enzymes responsible for the minor oxidative metabolism of TAK-875, while UGT1A3 was the main UGT isoform involved in its glucuronidation.[6]

Mechanism of Action

TAK-875 exerts its glucose-lowering effects by acting as a selective agonist at the GPR40 receptor on pancreatic β-cells. Interestingly, further studies revealed that fasiglifam acts as an ago-allosteric modulator of FFAR1, meaning it binds to a site distinct from the endogenous free fatty acid binding site and positively modulates the receptor's activity in the presence of endogenous ligands.[4][7]

Signaling Pathway

The binding of TAK-875 to GPR40 activates a Gq/11-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key signal for the potentiation of glucose-stimulated insulin secretion. This glucose-dependency is a crucial feature, as the entire signaling cascade is significantly enhanced in the presence of elevated glucose levels, which are transported into the β-cell and metabolized to produce ATP, leading to the closure of ATP-sensitive potassium channels and membrane depolarization.

Clinical Development and Efficacy

TAK-875 progressed into clinical trials based on its promising preclinical profile. Phase II and III studies were designed to evaluate its efficacy and safety in patients with T2DM.

Phase II Clinical Trials

A 12-week, randomized, double-blind, placebo-controlled Phase II trial investigated the efficacy and safety of various doses of TAK-875 (6.25, 25, 50, 100, or 200 mg once daily) compared to placebo and glimepiride (B1671586) (4 mg once daily) in patients with T2DM inadequately controlled by diet or metformin. At week 12, all TAK-875 groups showed significant reductions in HbA1c from baseline compared to placebo.

Table 2: Key Efficacy Results from a Phase II Clinical Trial of TAK-875

| Treatment Group | Mean Change in HbA1c from Baseline (%) | p-value vs. Placebo |

| Placebo | -0.13 | - |

| TAK-875 (6.25 mg) | -0.65 | <0.001 |

| TAK-875 (25 mg) | -0.97 | <0.0001 |

| TAK-875 (50 mg) | -1.12 | <0.0001 |

| TAK-875 (100 mg) | -1.00 | <0.0001 |

| TAK-875 (200 mg) | -1.06 | <0.0001 |

| Glimepiride (4 mg) | -1.05 | <0.0001 |

Data adapted from Burant et al., The Lancet, 2012.

The incidence of hypoglycemia was notably low in the TAK-875 groups and comparable to placebo, whereas it was higher in the glimepiride group.

Phase III Clinical Trials

Following the positive Phase II results, TAK-875 advanced to a global Phase III clinical trial program. A Phase III study in Japanese patients with T2DM inadequately controlled by diet and exercise showed that both 25 mg and 50 mg doses of fasiglifam significantly reduced HbA1c levels compared to placebo at 24 weeks.

Discontinuation and Investigation of Hepatotoxicity

Despite the promising efficacy data, the development of TAK-875 was voluntarily terminated in December 2013 due to concerns about liver safety that emerged during the Phase III trials. An increased incidence of elevated liver enzymes (ALT and AST) was observed in patients receiving fasiglifam compared to placebo.

Proposed Mechanisms of Hepatotoxicity

Subsequent investigations focused on elucidating the mechanisms underlying TAK-875-induced liver injury. Several hypotheses have been proposed, with the formation of a reactive acyl glucuronide metabolite being a key area of focus.

1. Reactive Metabolite Formation: The primary metabolic pathway for TAK-875 is glucuronidation of its carboxylic acid moiety to form an acyl glucuronide (TAK-875-AG). Acyl glucuronides are known to be potentially reactive metabolites that can covalently bind to proteins, leading to cellular stress and immune-mediated toxicity. In vitro studies with human hepatocytes showed that TAK-875 formed a reactive metabolite that covalently bound to liver proteins.

2. Inhibition of Bile Acid Transporters: Both TAK-875 and its acyl glucuronide metabolite were found to inhibit key hepatic bile acid transporters, including the bile salt export pump (BSEP) and multidrug resistance-associated proteins (MRPs).[8][9] Inhibition of these transporters can lead to the intrahepatic accumulation of bile acids, a condition known as cholestasis, which can cause liver cell injury.

3. Mitochondrial Dysfunction: Studies have also suggested that TAK-875 can induce mitochondrial dysfunction. It was shown to inhibit mitochondrial respiration in HepG2 cells and to inhibit Complex I and II of the electron transport chain in isolated rat liver mitochondria.[10] Mitochondrial impairment can lead to increased production of reactive oxygen species (ROS) and cellular damage.

Experimental Protocols

In Vitro GPR40 Agonist Activity Assay (FLIPR)

The agonist activity of TAK-875 was assessed using a Fluorometric Imaging Plate Reader (FLIPR) assay to measure changes in intracellular calcium concentration in CHO cells stably expressing human GPR40.

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with human GPR40.

-

Assay Principle: GPR40 activation by an agonist leads to an increase in intracellular calcium, which is detected by a calcium-sensitive fluorescent dye.

-

Methodology:

-

Cells are seeded in 96- or 384-well black-walled, clear-bottom plates and cultured to confluence.

-

The growth medium is removed, and cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.

-

After incubation, the dye solution is removed, and the cells are washed.

-

The plate is placed in the FLIPR instrument, and baseline fluorescence is measured.

-

A solution of TAK-875 at various concentrations is added to the wells, and the change in fluorescence is monitored over time.

-

The increase in fluorescence intensity is proportional to the increase in intracellular calcium concentration.

-

EC50 values are calculated from the concentration-response curves.

-

Covalent Binding Assay in Human Hepatocytes

This assay was used to determine the potential of TAK-875 to form reactive metabolites that covalently bind to cellular proteins.

-

Test System: Cryopreserved human hepatocytes.

-

Radiolabeled Compound: [14C]-TAK-875.

-

Methodology:

-

Human hepatocytes are incubated with [14C]-TAK-875 at a specific concentration (e.g., 10 µM) in a suitable incubation medium at 37°C for a defined period (e.g., 4 hours).

-

The incubation is terminated by the addition of a protein precipitating solvent (e.g., acetonitrile).

-

The precipitated protein is extensively washed to remove any non-covalently bound radioactivity.

-

The protein pellet is solubilized, and the amount of radioactivity is quantified by liquid scintillation counting.

-

The protein concentration is determined using a standard protein assay (e.g., BCA assay).

-

The extent of covalent binding is expressed as pmol equivalents of the drug bound per mg of protein.

-

Conclusion

The story of TAK-875 (fasiglifam) serves as a critical case study in modern drug development. It underscores the potential of targeting GPR40 for the treatment of type 2 diabetes, demonstrating clear efficacy in improving glycemic control with a low risk of hypoglycemia. However, its ultimate failure due to idiosyncratic drug-induced liver injury highlights the persistent challenges in predicting rare but serious adverse events from preclinical data. The subsequent investigations into the mechanisms of its hepatotoxicity, implicating reactive metabolite formation, bile acid transporter inhibition, and mitochondrial dysfunction, have provided valuable insights for the development of safer GPR40 agonists and other therapeutic agents. The in-depth technical understanding of the rise and fall of TAK-875 offers important lessons for medicinal chemists, toxicologists, and clinical researchers in the ongoing effort to bring safer and more effective medicines to patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Investigation of the pharmacokinetics and metabolic fate of Fasiglifam (TAK-875) in male and female rats following oral and intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disposition and metabolism of the G protein-coupled receptor 40 agonist TAK-875 (fasiglifam) in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]

- 9. Quantitative Systems Toxicology Analysis of In Vitro Mechanistic Assays Reveals Importance of Bile Acid Accumulation and Mitochondrial Dysfunction in TAK-875-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. sygnaturediscovery.com [sygnaturediscovery.com]

(R)-Fasiglifam and Its Modulation of Gαq Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Fasiglifam, also known as TAK-875, is a potent and selective agonist for the G protein-coupled receptor 40 (GPR40), also referred to as the free fatty acid receptor 1 (FFAR1).[1] GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in regulating glucose-stimulated insulin (B600854) secretion (GSIS).[2][3] As such, it emerged as a promising therapeutic target for type 2 diabetes mellitus. This compound progressed to Phase III clinical trials, demonstrating effective glycemic control with a low risk of hypoglycemia.[4][5] However, its development was terminated due to concerns about liver toxicity.[4][6] This guide provides an in-depth technical overview of this compound's mechanism of action, with a core focus on its role in activating Gαq signaling pathways.

This compound is distinguished as an "ago-allosteric modulator," meaning it binds to a site on the GPR40 receptor that is distinct from the binding site of endogenous free fatty acids (FFAs).[1][2] This allosteric binding results in a partial agonistic activity on its own and positive cooperativity with endogenous FFAs, enhancing their effect on insulin secretion.[7]

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, providing a quantitative basis for its activity.

| Parameter | Value | Cell Line/System | Reference |

| EC50 (GPR40 activation) | 14 nM | Human GPR40 expressing CHO cells | [8] |

| 72 nM | CHO-hGPR40 cells | [9] | |

| EC50 (Inositol Phosphate Production) | 72 nM | CHO-hGPR40 cells | [9] |

| Concentration for [Ca2+]i augmentation | 3-30 µM | INS-1 833/15 cells | |

| Concentration for Insulin Secretion | 0.001-10 µM (in presence of 10 mM glucose) | INS-1 833/15 cells |

Table 1: In Vitro Potency of this compound

| Parameter | Dose | Species | Effect | Reference |

| Plasma Insulin Levels | 10 mg/kg, p.o. | ZDF rats | Increased plasma insulin | |

| Fasting Hyperglycemia | 30 mg/kg, p.o. | Diabetic rats | Improved fasting hyperglycemia |

Table 2: In Vivo Efficacy of this compound

Core Signaling Pathway: GPR40 and Gαq Activation

The primary mechanism by which this compound potentiates glucose-stimulated insulin secretion is through the activation of the Gαq signaling cascade.

Caption: this compound-mediated Gαq signaling cascade in pancreatic β-cells.

Upon binding of this compound to GPR40, the receptor undergoes a conformational change that activates the heterotrimeric G protein Gαq.[10] Activated Gαq, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[10] This elevation of intracellular Ca2+ is a key signal for the potentiation of insulin secretion.[3]

Simultaneously, DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[11][12] Activated PKC then phosphorylates various downstream targets involved in the machinery of insulin granule exocytosis, further amplifying the insulin secretion response to glucose.[11]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are representative protocols for key in vitro assays.

Intracellular Calcium Mobilization Assay

This assay measures the increase in cytosolic calcium concentration following GPR40 activation.

Caption: Workflow for an intracellular calcium mobilization assay.

Methodology:

-

Cell Culture: Plate CHO or HEK293 cells stably expressing human GPR40 in black-walled, clear-bottom 96- or 384-well microplates and culture overnight.

-

Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-8 AM) and a quencher for extracellular dye. Incubate the plate at 37°C for 60-90 minutes.

-

Compound Addition: Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence, then add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity (e.g., excitation at ~485 nm and emission at ~525 nm for Fluo-8).

-

Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Inositol Monophosphate (IP1) Accumulation Assay

This assay quantifies the production of a stable downstream metabolite of IP3, providing a robust measure of Gαq activation.

Methodology:

-

Cell Culture: Seed GPR40-expressing cells in a suitable microplate format and culture to confluence.

-

Stimulation: Replace the culture medium with a stimulation buffer containing LiCl (to inhibit inositol monophosphatase) and the desired concentrations of this compound. Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Cell Lysis: Lyse the cells using the lysis reagent provided with a commercial IP-One HTRF assay kit.

-

Detection: Add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) to the lysate and incubate as per the manufacturer's instructions.

-

Signal Measurement: Read the time-resolved fluorescence at 620 nm and 665 nm on an HTRF-compatible plate reader.

-

Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the concentration of IP1 produced from a standard curve. Plot the IP1 concentration against the this compound concentration to determine the EC50.

Glucose-Stimulated Insulin Secretion (GSIS) Assay

This assay directly measures the primary physiological endpoint of this compound's action in pancreatic β-cells.

Caption: Workflow for a Glucose-Stimulated Insulin Secretion (GSIS) assay.

Methodology:

-

Cell Culture: Culture pancreatic β-cell lines (e.g., MIN6 or INS-1) or isolated pancreatic islets.

-

Pre-incubation: Wash the cells and pre-incubate them in a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM) for 1-2 hours to establish a basal insulin secretion rate.

-

Stimulation: Replace the pre-incubation buffer with KRB buffer containing either low (2.8 mM) or high (e.g., 16.7 mM) glucose, with or without various concentrations of this compound. Incubate for a defined period (e.g., 1-2 hours) at 37°C.

-

Sample Collection: Collect the supernatant from each well.

-

Insulin Quantification: Measure the concentration of insulin in the collected supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit.

-

Data Analysis: Compare the amount of insulin secreted in the presence of high glucose and this compound to that with high glucose alone to determine the potentiation of GSIS.

Biased Agonism and Alternative Signaling

While the Gαq pathway is the primary signaling route for this compound, it is important for drug development professionals to consider the possibility of biased agonism, where a ligand can preferentially activate one signaling pathway over another. Some GPR40 agonists have been shown to also couple to Gαs, leading to an increase in intracellular cAMP, or to Gα12/13, which can influence cytoskeletal rearrangement.[8][13] However, studies suggest that this compound is a Gαq-selective agonist, with little to no activation of the Gαs/cAMP pathway.[13] This selectivity for the Gαq pathway is a key characteristic of its pharmacological profile.

Conclusion

This compound is a potent ago-allosteric modulator of GPR40 that effectively potentiates glucose-stimulated insulin secretion through the activation of the Gαq signaling pathway. Its mechanism involves the PLC-mediated generation of IP3 and DAG, leading to increased intracellular calcium and activation of PKC. While its clinical development was halted due to hepatotoxicity, the detailed understanding of its interaction with the Gαq signaling cascade provides valuable insights for the design of future GPR40-targeting therapeutics for type 2 diabetes. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of GPR40 agonists and their downstream signaling effects.

References

- 1. High-resolution structure of the human GPR40 receptor bound to allosteric agonist TAK-875 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are GPR40 agonists and how do they work? [synapse.patsnap.com]

- 4. Efficacy and safety of fasiglifam (TAK-875), a G protein-coupled receptor 40 agonist, in Japanese patients with type 2 diabetes inadequately controlled by diet and exercise: a randomized, double-blind, placebo-controlled, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimization of GPR40 Agonists for Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. GPR40-Mediated G α 12 Activation by Allosteric Full Agonists Highly Efficacious at Potentiating Glucose-Stimulated Insulin Secretion in Human Islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [PDF] Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes | Semantic Scholar [semanticscholar.org]

- 12. The Role of cAMP in Beta Cell Stimulus–Secretion and Intercellular Coupling [mdpi.com]

- 13. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Off-Target Interactions of (R)-Fasiglifam: A Technical Guide Beyond GPR40

For Researchers, Scientists, and Drug Development Professionals

(R)-Fasiglifam (TAK-875) , a once-promising selective agonist of G protein-coupled receptor 40 (GPR40/FFAR1) for the treatment of type 2 diabetes, was discontinued (B1498344) in Phase III clinical trials due to concerns of drug-induced liver injury (DILI). Subsequent investigations have revealed that this hepatotoxicity is not an on-target effect mediated by GPR40 but rather stems from a combination of off-target cellular interactions. This technical guide provides an in-depth exploration of these off-target mechanisms, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways involved in this compound-induced hepatotoxicity.

Executive Summary

The liver injury associated with this compound is multifactorial, primarily attributed to three interconnected off-target phenomena:

-

Metabolic Activation: this compound is metabolized in the liver to a reactive acyl glucuronide (AG) metabolite. This metabolite, and potentially an acyl-CoA thioester intermediate, can covalently bind to hepatic proteins, a known risk factor for idiosyncratic DILI.[1][2]

-

Inhibition of Hepatobiliary Transporters: Both this compound and its acyl glucuronide metabolite inhibit key hepatic uptake and efflux transporters. This disruption of bile acid and bilirubin (B190676) homeostasis can lead to cholestatic liver injury.[2][3][4]

-

Mitochondrial Dysfunction: this compound has been demonstrated to impair mitochondrial function by inhibiting the electron transport chain, leading to cellular stress.[2]

-

Reactive Oxygen Species (ROS) Generation: The compound has been shown to induce the generation of reactive oxygen species in hepatocytes, a process that appears to be dependent on GPR40.[5][6]

This document will dissect each of these mechanisms, providing the available quantitative data and the experimental methodologies used to elucidate them.

Quantitative Data on Off-Target Interactions

The following tables summarize the key quantitative findings from studies on this compound's off-target effects.

Table 1: Inhibition of Human Hepatobiliary Transporters by this compound and its Acyl Glucuronide Metabolite

| Transporter | Substrate | Inhibitor | IC50 (µM) | Source |

| Efflux Transporters | ||||

| BSEP | Taurocholate | This compound | Similar potency to TAK-875AG | [2] |

| MRP2 | CDCF | This compound | 48.1 | [7] |

| MRP2 | Vinblastine (B1199706) | This compound | 2.41 | [3][4] |

| MRP2 | - | TAK-875-AG | Similar potency to TAK-875 | [2] |

| MRP3 | Estradiol-β-glucuronide | This compound | 31.8 | [7] |

| MRP3 | Estradiol-β-glucuronide | TAK-875-AG | 0.21 | [2] |

| MRP4 | DHEAS | This compound | Similar potency to TAK-875AG | [2] |

| Uptake Transporters | ||||

| NTCP | Taurocholate | This compound | 10.9 | [3][4] |

| OATP1B1 | Atorvastatin (B1662188) | This compound | 2.28 | [3][4] |

| OATP1B3 | Atorvastatin | This compound | 3.98 | [3][4] |

CDCF: 5(6)-carboxy-2',7'-dichlorofluorescein; DHEAS: Dehydroepiandrosterone sulfate

Table 2: Covalent Binding and Cytotoxicity of this compound

| Parameter | Cell Type | Value | Conditions | Source |

| Covalent Binding | Human Hepatocytes | 69.1 ± 4.3 pmole/mg protein | 10 µM ¹⁴C-TAK-875 | [1] |

| Covalent Binding Burden | Human Hepatocytes | 2.0 mg/day | Estimated from in vitro data | [1][2] |

| Cytotoxicity (TC50) | Human Primary Hepatocytes (2D) | 56 to 68 µM | 24-48 hour treatment | [8] |

| Cytotoxicity (TC50) | HepG2 Cells | ~50 µM | 48 hour treatment | [9] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental procedures discussed in this guide.

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments used to identify the off-target liabilities of this compound.

Covalent Binding Assay in Human Hepatocytes

Objective: To quantify the extent of irreversible binding of this compound to hepatocyte proteins, indicating the formation of reactive metabolites.

Methodology: [1]

-

Cell Culture: Cryopreserved human hepatocytes are thawed and plated at a concentration of 1 x 10⁶ cells/mL in Krebs-Henseleit buffer (KHB).

-

Incubation: Hepatocytes are incubated in triplicate with 10 µM ¹⁴C-labeled this compound for 4 hours at 37°C in a humidified incubator with 5% CO₂.

-

Protein Precipitation and Washing:

-

Following incubation, the cells are pelleted and washed multiple times with ice-cold acetonitrile (B52724) to precipitate proteins and remove unbound drug.

-

The protein pellet is further washed with a mixture of methanol (B129727) and water to ensure complete removal of non-covalently bound radioactivity.

-

-

Protein Solubilization and Quantification:

-

The final protein pellet is solubilized in 1N NaOH.

-

An aliquot is taken for protein concentration determination using a standard method (e.g., BCA assay).

-

Another aliquot is mixed with scintillation cocktail for quantification of radioactivity using a liquid scintillation counter.

-

-

Data Analysis: The amount of covalently bound drug is expressed as picomoles of drug equivalent per milligram of protein. This value is then used to calculate the covalent binding burden (mg/day).

Hepatobiliary Transporter Inhibition Assays

Objective: To determine the inhibitory potential of this compound and its metabolites on key hepatic uptake and efflux transporters.

Methodology for Efflux Transporters (e.g., MRP2) using Vesicle Assays: [3][4]

-

Vesicle Preparation: Membrane vesicles from HEK293 cells overexpressing the transporter of interest (e.g., MRP2) are used.

-

Incubation: Vesicles are incubated with a specific probe substrate (e.g., vinblastine for MRP2) and varying concentrations of the inhibitor (this compound) in an appropriate buffer at 37°C.

-

Termination of Transport: The transport reaction is stopped by adding ice-cold buffer and rapidly filtering the mixture through a filter plate to separate the vesicles from the incubation medium.

-

Quantification: The amount of substrate transported into the vesicles is quantified, typically using a radiolabeled substrate and liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of the inhibitor is calculated relative to a vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.

Methodology for Uptake Transporters (e.g., OATP1B1) using Cell-based Assays: [3][4]

-

Cell Culture: HEK293 cells stably transfected with the transporter of interest (e.g., OATP1B1) are cultured in appropriate media.

-

Uptake Experiment:

-

Cells are pre-incubated with buffer containing varying concentrations of the inhibitor (this compound).

-

The uptake is initiated by adding the probe substrate (e.g., atorvastatin for OATP1B1).

-

After a defined incubation period at 37°C, the uptake is terminated by washing the cells with ice-cold buffer.

-

-

Cell Lysis and Quantification: The cells are lysed, and the intracellular concentration of the substrate is quantified using LC-MS/MS.

-

Data Analysis: The inhibition of uptake is calculated, and the IC50 value is determined as described for the efflux transporter assay.

Mitochondrial Respiration Assay

Objective: To assess the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Methodology (Seahorse XFe96 Analyzer): [1]

-

Cell Culture: HepG2 cells are seeded in Seahorse XFe96-well culture plates and allowed to attach overnight.

-

Assay Preparation: The cell culture medium is replaced with Seahorse assay medium supplemented with glucose, glutamine, and pyruvate. The cells are equilibrated in a non-CO₂ incubator.

-

Compound Treatment: this compound (at concentrations ranging from 0.1 to 100 µM) is injected into the wells, and the oxygen consumption rate (OCR) is measured in real-time.

-

Mitochondrial Stress Test: A mitochondrial stress test can be performed by sequential injections of oligomycin (B223565) (ATP synthase inhibitor), FCCP (an uncoupling agent), and a mixture of rotenone (B1679576) and antimycin A (Complex I and III inhibitors, respectively). This allows for the determination of basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

Data Analysis: The OCR values are normalized to cell number or protein content. The effect of this compound on different parameters of mitochondrial respiration is then quantified and compared to vehicle-treated controls.

Conclusion

The withdrawal of this compound from clinical development underscores the critical importance of a thorough investigation of off-target pharmacology, particularly for compounds that undergo significant hepatic metabolism. The hepatotoxicity of this compound is a clear example of a "perfect storm" of off-target effects, including the formation of reactive metabolites, inhibition of vital hepatobiliary transporters, and mitochondrial impairment. The data and methodologies presented in this guide provide a framework for understanding and investigating such compound-related toxicities, which is essential for the development of safer medicines. By applying these principles, researchers can better anticipate and mitigate the risks of drug-induced liver injury in future drug development programs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Fasiglifam (TAK-875): Mechanistic Investigation and Retrospective Identification of Hazards for Drug Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Fasiglifam (TAK-875) Inhibits Hepatobiliary Transporters: A Possible Factor Contributing to Fasiglifam-Induced Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey | PLOS One [journals.plos.org]

- 8. Mechanistic investigations of the liver toxicity of the free fatty acid receptor 1 agonist fasiglifam (TAK875) and its primary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: (R)-Fasiglifam In Vitro Assays Using HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Fasiglifam (also known as TAK-875) is a selective agonist for G protein-coupled receptor 40 (GPR40), which has been investigated for the treatment of type 2 diabetes. Its mechanism of action involves enhancing glucose-stimulated insulin (B600854) secretion. However, clinical development was halted due to concerns about liver toxicity.[1][2][3][4] Understanding the in vitro effects of this compound on hepatocytes is crucial for elucidating the mechanisms of both its pharmacological action and its potential hepatotoxicity. The human hepatoma cell line, HepG2, is a widely used model for studying liver cell function and toxicology.

These application notes provide detailed protocols for a panel of in vitro assays using HepG2 cells to characterize the biological activities of this compound. The described assays include the assessment of cell viability, reactive oxygen species (ROS) production, mitochondrial function, and glucose uptake.

Data Presentation

Summary of this compound Effects on HepG2 Cells

| Assay Type | Endpoint Measured | This compound Effect | Concentration Range | Incubation Time | Reference |

| Cell Viability | Cell Proliferation (WST-1) | Decreased viability | >50 µM | 24 - 72 hours | [1][4] |

| Oxidative Stress | ROS Production (DCF-DA) | Increased ROS levels | 100 - 200 µM | 24 hours | |

| Mitochondrial Function | Oxygen Consumption Rate (OCR) | Mitochondrial dysfunction | Not specified | Not specified | [5] |

| Glucose Metabolism | Glucose Uptake (2-NBDG) | No specific data found | - | - |

Experimental Protocols

HepG2 Cell Culture and Maintenance

This protocol outlines the standard procedures for culturing and maintaining the HepG2 cell line to ensure healthy, viable cells for experimentation.

Materials:

-

HepG2 cells (ATCC® HB-8065™)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Culture flasks (T-75)

-

Culture plates (96-well, 24-well)

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Media Preparation: Prepare complete growth medium by supplementing EMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Cell Thawing:

-

Rapidly thaw the cryovial of HepG2 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 100-200 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

-

Cell Maintenance:

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Change the medium every 2-3 days.

-

-

Cell Passaging:

-

When cells reach 80-90% confluency, aspirate the medium.

-

Wash the cell monolayer with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin with 6-8 mL of complete growth medium.

-

Collect the cell suspension and centrifuge at 100-200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and seed into new flasks or plates at the desired density.

-

Cell Viability Assay (WST-1)

This assay is used to assess the effect of this compound on the metabolic activity and proliferation of HepG2 cells.

Materials:

-

HepG2 cells

-

Complete growth medium

-

This compound

-

WST-1 reagent

-

96-well clear-bottom black plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate overnight.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO).

-

Incubate for 24, 48, or 72 hours.

-

-

WST-1 Assay:

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate for 1-4 hours at 37°C.

-

Shake the plate for 1 minute.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Reactive Oxygen Species (ROS) Production Assay (DCF-DA)

This protocol measures intracellular ROS levels in HepG2 cells following treatment with this compound using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA).

Materials:

-

HepG2 cells

-

Complete growth medium

-

This compound

-

DCF-DA (5 mM stock in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

96-well clear-bottom black plates

-

Fluorescence microplate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black plate at a density of 2.5 x 10⁴ cells/well. Allow cells to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours). Include a positive control (e.g., H₂O₂) and a vehicle control.

-

DCF-DA Staining:

-

Remove the treatment medium and wash the cells once with PBS.

-

Add 100 µL of 10 µM DCF-DA in PBS to each well.

-

Incubate for 30 minutes at 37°C in the dark.

-

-

Fluorescence Measurement:

-

Remove the DCF-DA solution and wash the cells with PBS.

-

Add 100 µL of PBS to each well.

-

Measure the fluorescence intensity with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

-

-

Data Analysis: Express ROS levels as a fold change relative to the vehicle-treated control.

Mitochondrial Respiration Assay (Seahorse XF Cell Mito Stress Test)

This assay evaluates the effect of this compound on mitochondrial function by measuring the oxygen consumption rate (OCR).

Materials:

-

HepG2 cells

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Complete growth medium

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound

-

Seahorse XF Cell Mito Stress Test Kit (containing oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a Seahorse XF cell culture microplate at an optimized density (e.g., 2 x 10⁴ to 4 x 10⁴ cells/well) and allow them to adhere overnight.

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.

-

Replace the growth medium with pre-warmed Seahorse XF assay medium and incubate for 1 hour at 37°C in a non-CO₂ incubator.

-

-

Compound Injection and Measurement:

-

Place the cell culture plate in the Seahorse XF Analyzer.

-

Measure the basal OCR.

-

Sequentially inject this compound, oligomycin, FCCP, and rotenone/antimycin A according to the Seahorse XF Cell Mito Stress Test protocol.

-

OCR is measured after each injection.

-

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Glucose Uptake Assay (2-NBDG)

This protocol measures the uptake of glucose in HepG2 cells using the fluorescent glucose analog 2-NBDG.

Materials:

-

HepG2 cells

-

Complete growth medium

-

This compound

-

2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)

-

Glucose-free medium

-

96-well black plates

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Cell Seeding: Seed HepG2 cells in a 96-well black plate and grow to 80-90% confluency.

-

Serum Starvation: Wash cells with PBS and incubate in serum-free medium for 3-6 hours.

-

Compound Treatment: Treat cells with this compound in serum-free medium for the desired time.

-

Glucose Uptake:

-

Wash cells with glucose-free medium.

-

Add 100 µL of glucose-free medium containing 50-100 µM 2-NBDG to each well.

-

Incubate for 30-60 minutes at 37°C.

-

-

Fluorescence Measurement:

-

Remove the 2-NBDG solution and wash the cells twice with ice-cold PBS.

-

Add 100 µL of PBS to each well.

-

Measure fluorescence at an excitation wavelength of ~465 nm and an emission wavelength of ~540 nm.

-

-

Data Analysis: Quantify the fluorescence intensity and normalize it to a control group to determine the relative glucose uptake.

Visualizations

Caption: this compound/GPR40 signaling leading to potential hepatotoxicity.

Caption: General experimental workflow for in vitro assays.

Caption: Logical flow of this compound-induced hepatotoxicity.

References

- 1. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner -Biomolecules & Therapeutics | 학회 [koreascience.kr]

- 3. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Evaluation of the hepatotoxicity of the novel GPR40 (FFAR1) agonist CPL207280 in the rat and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Utilizing TAK-875 for GPR40-Mediated Ca2+ Influx and Insulin Secretion Studies

Introduction

TAK-875 (Fasiglifam) is a potent, selective, and orally bioavailable agonist for the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in mediating the insulinotropic effects of free fatty acids (FFAs).[1][3] TAK-875 enhances glucose-stimulated insulin (B600854) secretion (GSIS) in a glucose-dependent manner, making it a significant tool for studying β-cell pathophysiology and a therapeutic target for type 2 diabetes.[2][4][5] Its mechanism of action involves the activation of a Gαq-mediated signaling cascade, leading to an increase in intracellular calcium ([Ca2+]i) and subsequent potentiation of insulin exocytosis.[1][2][6] These application notes provide detailed protocols for utilizing TAK-875 in standard in vitro assays to measure Ca2+ influx and insulin secretion.

Mechanism of Action